2.3-Fold Reduction in D-Aspartate Epimerization in Asp-Arg Sequences vs. Fmoc-Asp(OtBu)-OH
In the scorpion toxin II model peptide VKDXYI (X=Arg), Fmoc-Asp(OMpe)-OH produced 11% D-Asp, compared to 25% for Fmoc-Asp(OtBu)-OH, representing a 2.3-fold improvement in chiral retention . Aspartimide decay per 10-min cycle was reduced from 1.24% (OtBu) to 0.40% (OMpe), a 3.1-fold reduction . This demonstrates that OMpe not only suppresses aspartimide formation but also preserves the L-configuration of the aspartyl residue, critical for biologically active peptides.
| Evidence Dimension | D-Aspartate content (%) after 200 min piperidine treatment |
|---|---|
| Target Compound Data | 11% D-Asp; aspartimide decay 0.40% per cycle |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH: 25% D-Asp; aspartimide decay 1.24% per cycle |
| Quantified Difference | 2.3-fold reduction in D-Asp; 3.1-fold reduction in aspartimide decay rate |
| Conditions | Scorpion toxin II peptide VKDXYI (X=Arg), 20% piperidine in DMF, room temperature, 200 min (simulating 100 × 2 min deprotection cycles) |
Why This Matters
Lower D-Asp content directly translates to higher crude peptide purity and avoids co-eluting β-aspartyl peptide contaminants that are inseparable from the target product by standard HPLC.
